(R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid
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Overview
Description
®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two phenyl groups and an amino group, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. Its structure allows it to mimic certain amino acids, making it useful in biochemical assays.
Medicine
In medicine, ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid is investigated for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the reaction of ®-2-Amino-3-phenylpropanoic acid with a phenylpropanoic acid derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to achieve the desired stereochemistry. These methods are optimized for large-scale production, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Mechanism of Action
The mechanism of action of ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((S)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid
- ®-2-(®-2-Amino-3-phenylpropanamido)-3-(4-hydroxyphenyl)propanoic acid
- ®-2-(®-2-Amino-3-(4-methoxyphenyl)propanamido)-3-phenylpropanoic acid
Uniqueness
What sets ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid apart from similar compounds is its specific stereochemistry and the presence of two phenyl groups. These features contribute to its unique reactivity and interaction with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23)/t15-,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZIWHRNKRBEOH-HZPDHXFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423791 |
Source
|
Record name | (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58607-69-5 |
Source
|
Record name | (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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